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Cat. No.: B13788771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of

various dimethylcyclopentene isomers. Understanding the relative stabilities of these isomers is

crucial for predicting reaction outcomes, optimizing synthesis pathways, and for the rational

design of molecules in drug development where cyclopentene scaffolds are utilized. This

document summarizes available quantitative thermodynamic data, outlines relevant

experimental and computational methodologies, and provides visualizations to illustrate key

relationships.

Core Concepts in Thermodynamic Stability
The thermodynamic stability of a molecule is inversely related to its standard Gibbs free energy

of formation (ΔGf°). A lower (more negative) ΔGf° indicates greater stability. The Gibbs free

energy is a function of both enthalpy (ΔH) and entropy (S), as described by the equation:

ΔG = ΔH - TΔS

For isomeric compounds, differences in stability are primarily driven by variations in their

standard enthalpy of formation (ΔHf°), which reflects the strength of the chemical bonds and

the degree of steric strain within the molecule. Factors influencing the stability of
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dimethylcyclopentene isomers include the position of the double bond, the substitution pattern

on the double bond, and steric interactions between the methyl groups.

Quantitative Thermodynamic Data
The following table summarizes the available experimental and computational thermodynamic

data for various dimethylcyclopentene isomers. It is important to note that a complete,

experimentally verified dataset for all isomers is not currently available in the literature. The

presented data is a compilation from various sources, including the NIST Web Thermo Tables

(WTT) and the Cheméo database. The methodologies for obtaining these values vary and are

detailed in the subsequent section.
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Isomer
IUPAC
Name

CAS
Number

ΔHf°
(gas,
298.15 K)
(kJ/mol)

Source

ΔGf°
(gas,
298.15 K)
(kJ/mol)

Source

1,2-

Dimethylcy

clopentene

1,2-

dimethylcy

clopent-1-

ene

765-47-9 -41.4
--INVALID-

LINK--
103.12

--INVALID-

LINK--

1,3-

Dimethylcy

clopentene

1,3-

dimethylcy

clopent-1-

ene

62184-82-

1

-54.3

(estimated)

Joback

Method

98.5

(estimated)

Joback

Method

1,4-

Dimethylcy

clopentene

1,4-

dimethylcy

clopent-1-

ene

19550-48-

2

-52.3

(estimated)

Joback

Method

100.2

(estimated)

Joback

Method

1,5-

Dimethylcy

clopentene

1,5-

dimethylcy

clopent-1-

ene

16491-15-

9

-49.8

(estimated)

Joback

Method

104.7

(estimated)

Joback

Method

3,3-

Dimethylcy

clopentene

3,3-

dimethylcy

clopent-1-

ene

58049-91-

5

-62.8

(estimated)

Joback

Method

93.7

(estimated)

Joback

Method

cis-3,4-

Dimethylcy

clopentene

(3R,4R)-3,

4-

dimethylcy

clopent-1-

ene

56039-55-

5

-60.2

(estimated)

Joback

Method

95.9

(estimated)

Joback

Method
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trans-3,4-

Dimethylcy

clopentene

(3R,4S)-3,

4-

dimethylcy

clopent-1-

ene

53225-40-

4

-57.7

(estimated)

Joback

Method

98.1

(estimated)

Joback

Method

3,5-

Dimethylcy

clopentene

3,5-

dimethylcy

clopent-1-

ene

7459-71-4
-60.7

(estimated)

Joback

Method

95.4

(estimated)

Joback

Method

4,4-

Dimethylcy

clopentene

4,4-

dimethylcy

clopent-1-

ene

19037-72-

0

-58.6

(estimated)

Joback

Method

97.2

(estimated)

Joback

Method

4,5-

Dimethylcy

clopentene

4,5-

dimethylcy

clopent-1-

ene

Not readily

available

Not

available

Not

available

Note: "Joback Method" values are estimations and should be treated with caution. They are

included here to provide a more complete, albeit theoretical, comparison.

Experimental and Computational Protocols
The determination of thermodynamic properties for organic molecules relies on a combination

of experimental techniques and computational methods.

Experimental Protocols
1. Combustion Calorimetry:

This is a primary experimental method for determining the standard enthalpy of formation

(ΔHf°) of combustible compounds.

Principle: A precisely weighed sample of the dimethylcyclopentene isomer is completely

combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat
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released by the combustion reaction is absorbed by the surrounding water bath, and the

temperature change is measured with high precision.

Apparatus: A bomb calorimeter, typically consisting of a high-strength, sealed stainless-steel

vessel (the "bomb"), a water bath, a stirrer, a high-precision thermometer, and an ignition

system.

Procedure:

A known mass of the sample is placed in a crucible inside the bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known mass of water in the calorimeter.

The initial temperature of the water is recorded.

The sample is ignited via an electrical fuse.

The final temperature of the water after combustion is recorded.

Data Analysis: The heat of combustion (ΔHc°) is calculated from the temperature rise and

the heat capacity of the calorimeter. The standard enthalpy of formation (ΔHf°) is then

derived using Hess's Law, by combining the experimental heat of combustion with the known

standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Hydrogenation Calorimetry:

This method is particularly useful for determining the enthalpy of hydrogenation (ΔHhyd), which

can be related to the relative stability of unsaturated compounds.

Principle: The heat released during the catalytic hydrogenation of a dimethylcyclopentene

isomer to the corresponding dimethylcyclopentane is measured. Since all isomers

hydrogenate to the same saturated product, the differences in their heats of hydrogenation

directly reflect the differences in their ground-state stabilities.

Apparatus: A reaction calorimeter equipped for handling gaseous reactants under pressure,

often with a catalyst present.
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Procedure:

A known amount of the dimethylcyclopentene isomer is dissolved in a suitable solvent in

the calorimeter.

A hydrogenation catalyst (e.g., platinum oxide) is added.

The system is pressurized with hydrogen gas.

The reaction is initiated, and the heat evolved is measured by monitoring the temperature

change.

Data Analysis: The enthalpy of hydrogenation is calculated from the heat released and the

moles of reactant.

Computational Protocols
Computational chemistry provides a powerful tool for calculating the thermodynamic properties

of molecules, especially for isomers that may be difficult to synthesize or isolate.

1. Density Functional Theory (DFT):

DFT is a widely used quantum mechanical method for calculating the electronic structure and

energies of molecules.

Principle: DFT methods calculate the total energy of a system based on its electron density.

From the calculated total energy, thermodynamic properties like enthalpy and Gibbs free

energy can be derived using statistical mechanics.

Typical Workflow:

Geometry Optimization: The three-dimensional structure of each dimethylcyclopentene

isomer is optimized to find its lowest energy conformation. This is typically done using a

specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to

confirm that the structure is a true minimum on the potential energy surface (i.e., no

imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
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Single-Point Energy Calculation: A more accurate single-point energy calculation is often

performed on the optimized geometry using a higher-level functional and/or a larger basis

set (e.g., B3LYP/6-311+G(d,p)).

Thermochemical Analysis: The results from the frequency calculation are used to compute

the thermal corrections to the enthalpy and Gibbs free energy at a specified temperature

(usually 298.15 K). The final ΔHf° and ΔGf° are then calculated.

2. High-Accuracy Composite Methods (e.g., G3, G3(MP2)):

These methods aim for higher accuracy by combining the results of several calculations at

different levels of theory and with different basis sets to approximate a very high-level

calculation.

Principle: Methods like Gaussian-3 (G3) and its more computationally efficient variant

G3(MP2) are composite procedures that involve a series of well-defined calculations to

arrive at a final, accurate energy. These methods are calibrated against experimental data

for a large set of molecules.

G3(MP2) Protocol: A typical G3(MP2) calculation involves the following steps:

Initial geometry optimization and frequency calculation at the HF/6-31G(d) level.

A higher-level geometry optimization at the MP2/6-31G(d) level.

A series of single-point energy calculations at higher levels of theory (e.g., QCISD(T),

MP2) with larger basis sets.

The individual energy components are then combined in a specific formula, along with

empirical corrections, to yield a final, highly accurate total energy. From this, the enthalpy

of formation can be derived.

Isomerization Pathways and Stability Relationships
The relative stabilities of the dimethylcyclopentene isomers can be visualized through

isomerization pathways. These pathways illustrate the energetic relationships between the

different isomers. A lower position on the energy diagram corresponds to a more stable isomer.
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1,2-Dimethylcyclopentene
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1,4-Dimethylcyclopentene
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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